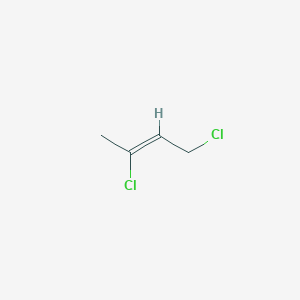

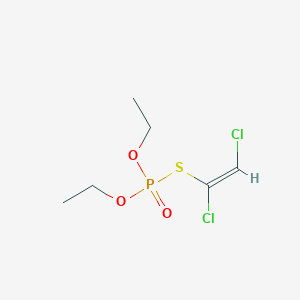

1,3-Dichloro-2-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dichloro-2-butene is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other organic compounds.

作用機序

1,3-Dichloro-2-butene acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. It reacts with DNA molecules and forms covalent bonds with the nitrogen atoms in the DNA bases. This results in the disruption of the DNA structure and function, which can lead to mutations and cell death.

生化学的および生理学的効果

1,3-Dichloro-2-butene has been shown to have toxic effects on the liver, kidney, and lungs. It can also cause DNA damage, oxidative stress, and inflammation. Exposure to 1,3-Dichloro-2-butene can lead to respiratory problems, skin irritation, and eye irritation. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

実験室実験の利点と制限

1,3-Dichloro-2-butene is a useful reagent for chemical reactions in the laboratory. It is easy to handle and has a high reactivity towards nucleophiles. However, it is also highly toxic and requires careful handling and disposal. Moreover, it can be difficult to control the reaction conditions, which can affect the yield and purity of the product.

将来の方向性

There are several future directions for the research on 1,3-Dichloro-2-butene. One area of interest is the development of safer and more efficient methods for the synthesis of 1,3-Dichloro-2-butene and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of 1,3-Dichloro-2-butene on different cell types and organisms. Moreover, the development of new drugs and therapies that target the mechanism of action of 1,3-Dichloro-2-butene can also be a future direction for research.

合成法

1,3-Dichloro-2-butene can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures. The yield of 1,3-Dichloro-2-butene depends on the reaction conditions, such as temperature, pressure, and the amount of catalyst used.

科学的研究の応用

1,3-Dichloro-2-butene has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as herbicides, insecticides, and pharmaceuticals. It is also used in the production of polymers, resins, and plastics. Moreover, it is used in the laboratory as a reagent for chemical reactions.

特性

CAS番号 |

10075-38-4 |

|---|---|

製品名 |

1,3-Dichloro-2-butene |

分子式 |

C4H6Cl2 |

分子量 |

124.99 g/mol |

IUPAC名 |

(Z)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- |

InChIキー |

WLIADPFXSACYLS-RQOWECAXSA-N |

異性体SMILES |

C/C(=C/CCl)/Cl |

SMILES |

CC(=CCCl)Cl |

正規SMILES |

CC(=CCCl)Cl |

沸点 |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

密度 |

1.161 Relative density (water = 1): 1.2 |

引火点 |

80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

その他のCAS番号 |

926-57-8 10075-38-4 |

物理的記述 |

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Flammable; Acute Toxic; Irritant |

溶解性 |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

同義語 |

(Z)-1,3-Dichloro-2-butene |

蒸気密度 |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

蒸気圧 |

Vapor pressure, kPa at 25 °C: 1.33 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)